1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one
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Overview
Description
1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one is a chemical compound with a complex structure that includes a piperidine ring substituted with ethoxy and ethoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one typically involves multiple steps. One common route includes the reaction of piperidine with ethyl chloroacetate to form an intermediate, which is then further reacted with ethoxyethyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like halides, amines, or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different substituents replacing the ethoxy or ethoxyethyl groups.
Scientific Research Applications
1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole: Shares structural similarities but differs in the presence of a benzimidazole ring.
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-1,3-benzodiazole: Another similar compound with a benzodiazole ring.
Uniqueness: 1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
350035-17-5 |
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Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
1-[4-ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethanone |
InChI |
InChI=1S/C13H25NO3/c1-4-16-11-10-14-8-6-13(7-9-14,12(3)15)17-5-2/h4-11H2,1-3H3 |
InChI Key |
NPAOTPIZYPECIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1CCC(CC1)(C(=O)C)OCC |
Origin of Product |
United States |
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